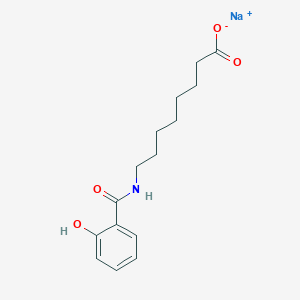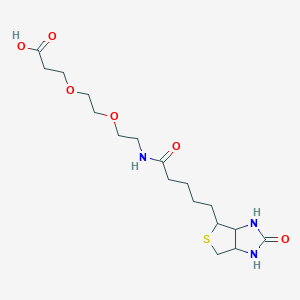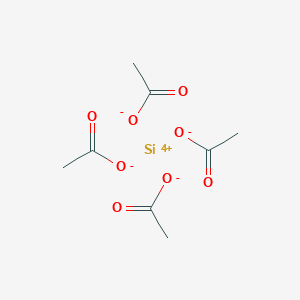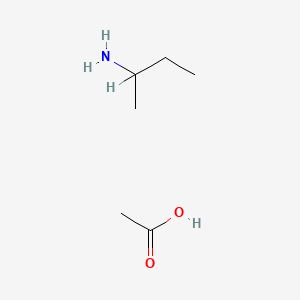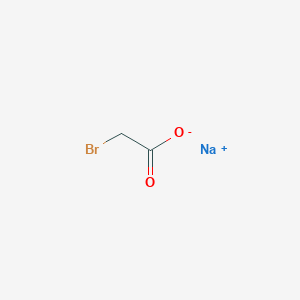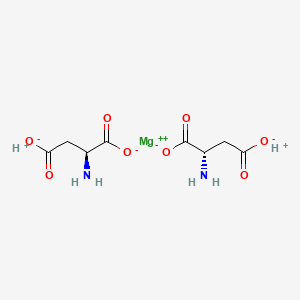
Aspartic acid, magnesium salt
説明
Magnesium aspartate is a magnesium salt of aspartic acid that is commonly used as a mineral supplement . It displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide .
Synthesis Analysis
The synthesis of magnesium aspartate involves the dissolution of aspartic acid and magnesium oxide in equimolar amounts in water with heating on a water bath . Upon cooling, the solution is filtered and the filtrate is evaporated on a water bath until the formation of a dense residue .Molecular Structure Analysis
The molecular formula of magnesium aspartate is C8H12N2O8Mg . The molecular weight is 324.53 g/mol .Chemical Reactions Analysis
The composition of obtained magnesium aspartate has been established by determining the content of magnesium ions, aspartic acid anions, and water and by carrying out elemental analyses using chemical and physicochemical techniques .Physical and Chemical Properties Analysis
The physical properties of magnesium aspartate include its appearance as white crystals . The chemical properties include its high oral bioavailability and water solubility .科学的研究の応用
Neuroprotective Effects : Magnesium D-aspartate has been found to decrease aluminum concentration in the brain cortex of rats, suggesting a potential role in preventing brain aluminum intoxication and possibly serving as a neuroprotective agent (Deloncle et al., 2002).
Pharmaceutical Quality Control : Research on the enantiomeric purity of magnesium-L-aspartate dihydrate, used in supplements, reveals the importance of controlling d-aspartic acid content for maintaining the quality of pharmaceutical products (Wahl & Holzgrabe, 2015).
Chemical Synthesis and Stability : Studies have developed methods for the synthesis of magnesium aspartate, indicating its importance in the development of medicinal preparations due to its higher biological activity and lower toxicity compared to inorganic magnesium salts (Grigoryan & Kompantseva, 2005).
Inhibition in Calcium Carbonate Precipitation : Magnesium ions in combination with poly(aspartic acid) show a significant increase in efficiency towards inhibiting the nucleation and growth of nanoscopic CaCO3 precursors, relevant in scale formation and biomineralization processes (Wolf et al., 2015).
Corrosion Resistance in Alloys : Aspartic acid intercalated into MgAl-layered double hydroxide coatings on magnesium alloys significantly improves corrosion resistance, indicating its application in materials science and engineering (Chen et al., 2020).
Biopolymer Research : Studies on magnesium binding to poly(L-aspartic acid) contribute to understanding biopolymer interactions and might have implications in biochemical and pharmaceutical applications (Jacobson, 1965).
Thermal Decomposition Analysis : Thermal decomposition of magnesium salts of organic acids, including magnesium aspartate, has been analyzed, providing insights into their stability and potential applications in drug formulation (Szynkaruk et al., 2010).
Influence on Fetal Physiology : Research on the administration of magnesium aspartate to the maternal circuit in in vitro human placenta perfusion models suggests no transfer of aspartic acid to the fetal compartment, indicating its safety in certain medical treatments (Malek & Leiser, 2009).
作用機序
Target of Action
Magnesium hydroaspartate, also known as Magnesium L-aspartate or Magnesium aspartate or Aspartic acid, magnesium salt, primarily targets enzymes involved in energy metabolism and nucleic acid synthesis . It is the fourth most common cation in the body, and the second most common intracellular cation after potassium . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions .
Mode of Action
Magnesium hydroaspartate interacts with its targets by acting as a co-factor in enzymatic reactions. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .
Biochemical Pathways
Magnesium hydroaspartate affects various biochemical pathways. It is essential for the activity of about 300 enzymes, particularly those involved in energy generation . It is also crucial for the modulation of neurotransmission in the central nervous system, mainly through the blocking of the ion channel pore of the NMDA receptor .
Pharmacokinetics
In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabelled magnesium varying between 41 and 181 days .
Result of Action
The molecular and cellular effects of magnesium hydroaspartate’s action are vast due to its involvement in numerous enzymatic reactions. It plays a critical role in energy metabolism, nucleic acid synthesis, muscle contraction, neuronal activity, and more . It also has a significant impact on the cardiovascular system, where it helps control vasomotor tone and cardiac excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium hydroaspartate. For instance, the carbon footprint of magnesium production can be significantly reduced by enhancing the circularity of this material, leading to energy and water savings, as well as the mitigation of greenhouse gas emissions . The current energy supply of the magnesium production and the low content of magnesium in the modern western diet are challenges that need to be addressed .
生化学分析
Biochemical Properties
Magnesium Hydroaspartate plays a crucial role in many enzyme systems. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase . It also has a depressant effect on the nervous system via its actions on the release and metabolism of neurotransmitters, particularly acetylcholine, catecholamine, and glutamate .
Cellular Effects
Magnesium Hydroaspartate has been found to have significant effects on cellular function. It has been observed to modulate the antidepressant-like activity of certain drugs, potentially through interaction with the serotonergic system . It also influences cell function by playing a crucial role in muscle contraction, neuronal activity, control of vasomotor tone, and cardiac excitability .
Molecular Mechanism
At the molecular level, Magnesium Hydroaspartate exerts its effects through various mechanisms. It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium Hydroaspartate have been observed to change over time. For instance, the antidepressant-like effect of magnesium was significantly reduced by pretreatment of mice with an inhibitor of serotonin synthesis .
Dosage Effects in Animal Models
The effects of Magnesium Hydroaspartate in animal models have been found to vary with different dosages. For instance, a synergistic effect was seen when magnesium was given jointly with certain antidepressants in the forced swim test (FST) in mice .
Metabolic Pathways
Magnesium Hydroaspartate is involved in numerous metabolic pathways. It plays a crucial role in energy metabolism and protein synthesis, among other processes .
Transport and Distribution
Magnesium Hydroaspartate is primarily stored in bone, muscle, and soft tissue, and less than 1% is present in the extracellular fluid . Its transport and distribution within cells and tissues are regulated through the secretion and reabsorption in the kidneys .
Subcellular Localization
The subcellular localization of Magnesium Hydroaspartate is primarily in the bone, muscle, and soft tissue . Its activity or function could be influenced by its localization or accumulation within these compartments .
特性
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;hydron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMQCXCANMAVIO-CEOVSRFSSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12MgN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18962-61-3, 2068-80-6 | |
| Record name | Magnesium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesate(2-), bis[L-aspartato(2-)-.kappa.N,.kappa.O1]-, hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM ASPARTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082H981FMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









